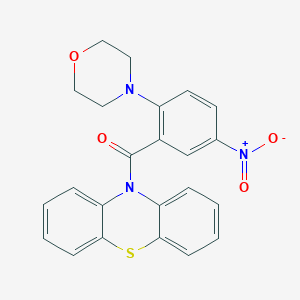![molecular formula C23H22N4O2 B4218134 N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4218134.png)
N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide
概要
説明
N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the diphenyl groups: This step may involve the use of Grignard reagents or other organometallic compounds to introduce the phenyl groups.
Attachment of the N-(2-methoxy-1-methylethyl) group: This can be done through nucleophilic substitution reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure and may have similar biological activities.
Diphenyl derivatives: Compounds with diphenyl groups may exhibit similar chemical properties.
Uniqueness
N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
IUPAC Name |
N-(1-methoxypropan-2-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16(15-29-2)24-23(28)20-14-22-25-19(17-9-5-3-6-10-17)13-21(27(22)26-20)18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJYSDYDEPWZNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B4218066.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4218069.png)
![N-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzyl}cyclopentanamine hydrochloride](/img/structure/B4218077.png)
![3-(2-furyl)-12-(2-thienyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4218084.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4218096.png)
![2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4218100.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[(oxan-2-YL)methoxy]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B4218106.png)
![1-(3,4-diethoxy-5-iodophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4218122.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-(3-chlorophenyl)piperazine](/img/structure/B4218132.png)
![4-chloro-N-[2-(cyclohexylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4218138.png)
![2-butyl-7-chloro-1'-ethyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4218139.png)
![5-[5-(Diethylsulfamoyl)-2-methoxyanilino]-5-oxopentanoic acid](/img/structure/B4218168.png)
![ethyl 4-(3-nitrophenyl)-2-oxo-6-{[(1,1,3,3-tetramethylbutyl)amino]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4218175.png)
